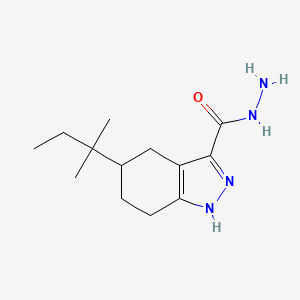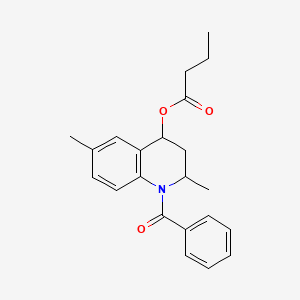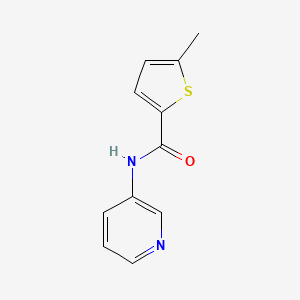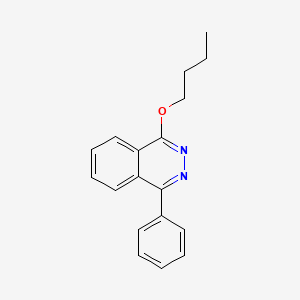![molecular formula C23H23ClN2O3S2 B5204810 N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme, TGFβRI, which plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. The development of ML167 as a TGFβRI inhibitor has opened up new avenues for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders.
Mécanisme D'action
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a potent inhibitor of TGFβRI, which is a transmembrane protein that belongs to the serine/threonine kinase family. TGFβRI plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide binds to the ATP-binding site of TGFβRI, which prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has several biochemical and physiological effects in the body. In vitro studies have shown that N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide inhibits the growth and proliferation of cancer cells by blocking the TGFβRI signaling pathway. In addition, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy in cancer cells. In vivo studies have shown that N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide reduces the growth of tumors in mice models of breast and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is its specificity for TGFβRI, which makes it a valuable tool for studying the role of TGFβRI in various cellular processes. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
The development of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide as a TGFβRI inhibitor has opened up new avenues for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. Future research in this area should focus on the following directions:
1. Identification of novel TGFβRI inhibitors with improved pharmacokinetic properties.
2. Evaluation of the efficacy of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide in combination with other chemotherapeutic agents.
3. Investigation of the role of TGFβRI in other disease states, such as cardiovascular disease and neurodegenerative disorders.
4. Development of targeted delivery systems for N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide to improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown great promise in the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. The development of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide as a TGFβRI inhibitor has opened up new avenues for research and has the potential to lead to the development of novel therapeutic agents. Further research in this area is needed to fully understand the potential of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide and other TGFβRI inhibitors in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 2-(3-chlorobenzylthio)ethanol. This intermediate is then reacted with 4-(methylsulfonyl)aniline in the presence of a base to form N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide. The final product is then purified using column chromatography to obtain a high purity compound.
Applications De Recherche Scientifique
N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of cancer. TGFβRI is overexpressed in several types of cancer, including breast, lung, and pancreatic cancer. N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the TGFβRI signaling pathway. In addition, N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to enhance the efficacy of chemotherapy in cancer cells.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-26(31(28,29)22-8-3-2-4-9-22)21-12-10-19(11-13-21)23(27)25-14-15-30-17-18-6-5-7-20(24)16-18/h2-13,16H,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCXSUEIICCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)
![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
malonate](/img/structure/B5204822.png)